3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DMAC, is a pyrazole derivative that has been extensively studied in the field of medicinal chemistry. DMAC is a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK3β), and Aurora kinase A (AURKA). Due to its ability to inhibit these enzymes, DMAC has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Wirkmechanismus
DMAC inhibits 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, AURKA, and GSK3β by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from phosphorylating their substrates, leading to inhibition of their activity.
Biochemische Und Physiologische Effekte
DMAC has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, prostate cancer, and leukemia.
DMAC has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. It has been shown to reduce tau phosphorylation and amyloid beta production, leading to a reduction in cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMAC is its potency as an inhibitor of 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, AURKA, and GSK3β. This makes it a valuable tool for studying the role of these enzymes in various cellular processes.
One limitation of DMAC is its potential for off-target effects. Because it inhibits multiple enzymes, it may have unintended effects on other cellular processes. Additionally, its potency may make it difficult to determine the specific effects of inhibiting a single enzyme.
Zukünftige Richtungen
There are several potential future directions for research on DMAC. One area of interest is its potential use in combination therapy for cancer. DMAC has been shown to synergize with other anticancer agents, such as paclitaxel and doxorubicin, making it a promising candidate for combination therapy.
Another area of interest is the development of more selective inhibitors of 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, AURKA, and GSK3β. This would allow researchers to study the specific effects of inhibiting each enzyme without the potential for off-target effects.
Finally, DMAC may have potential for use in the treatment of other conditions, such as diabetes and cardiovascular disease. Its ability to inhibit GSK3β may make it a valuable tool for studying the role of this enzyme in these conditions.
Wissenschaftliche Forschungsanwendungen
DMAC has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit 3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid and AURKA, two enzymes that are involved in cell division and are frequently overexpressed in cancer cells. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making DMAC a promising candidate for cancer therapy.
DMAC has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit GSK3β, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β can lead to a reduction in tau phosphorylation and amyloid beta production, two hallmarks of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(2,4-dimethoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-17-7-9(14(19)20)12(16-17)13(18)15-10-5-4-8(21-2)6-11(10)22-3/h4-7H,1-3H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUMYJYVQCHYHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.